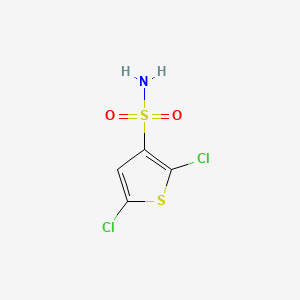

2,5-Dichlorothiophene-3-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichlorothiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQKISCVZMIFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201810 | |

| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-68-9 | |

| Record name | 2,5-Dichloro-3-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53595-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Structure Analysis of 2,5-Dichlorothiophene-3-sulfonamide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,5-Dichlorothiophene-3-sulfonamide (CAS No: 53595-68-9), a heterocyclic compound with significant potential in medicinal chemistry. The document consolidates available data on its physicochemical properties, spectroscopic characteristics, and crystallographic features. Detailed methodologies for its general synthesis are presented, alongside visualizations of its synthetic pathway and biological roles. This guide serves as a foundational resource for professionals engaged in research and development involving thiophene-based sulfonamides.

Molecular Identity and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2] This unique substitution pattern confers specific chemical and biological properties, making it a molecule of interest for further investigation.

Table 1: Molecular Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 53595-68-9 |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ |

| SMILES | C1=C(SC(=C1S(=O)(=O)N)Cl)Cl |

| InChI | InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |

| InChI Key | BUQKISCVZMIFEF-UHFFFAOYSA-N |

The physicochemical properties of the compound are summarized below. The relatively high melting point is characteristic of sulfonamides and suggests strong intermolecular hydrogen bonding in the solid state.[1]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 232.11 g/mol | [1][3] |

| Melting Point | 131-135 °C | [1] |

| Boiling Point (Predicted) | 386.6 ± 52.0 °C | [1] |

| Density (Predicted) | 1.761 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.29 ± 0.60 | [1] |

Synthesis and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of a robust synthetic strategy and comprehensive spectroscopic analysis.

General Synthetic Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dichlorothiophene.[2][5] The first step involves an electrophilic substitution reaction where 2,5-dichlorothiophene is treated with chlorosulfonic acid to yield the intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride.[5] The subsequent step involves the amination of this sulfonyl chloride intermediate, commonly using aqueous ammonia or ammonium chloride, to produce the final sulfonamide product.[1][2]

Spectroscopic Characterization

While a complete set of experimentally derived spectra for this specific molecule is not widely published, its structural features can be predicted based on characteristic data for its constituent functional groups.

2.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and dichlorothiophene moieties.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

| 3400 - 3200 | N-H Stretch | Primary Sulfonamide (-SO₂NH₂) | [1] |

| 1344 - 1317 | SO₂ Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | [1] |

| 1187 - 1147 | SO₂ Symmetric Stretch | Sulfonamide (-SO₂NH₂) | [1] |

| ~3100 | C-H Aromatic Stretch | Thiophene Ring | [1] |

| 1550 - 1400 | C=C Aromatic Stretch | Thiophene Ring | [1] |

| 924 - 906 | S-N Stretch | Sulfonamide (-SO₂NH₂) | [1] |

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Specific experimental NMR data for this compound is not readily available in published literature. However, based on analogous structures, the ¹H NMR spectrum is expected to feature a singlet for the lone aromatic proton on the thiophene ring and a broad singlet for the two protons of the primary sulfonamide group. The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the dichlorothiophene ring.

2.2.3 Mass Spectrometry (MS) Mass spectrometry provides crucial information for molecular weight confirmation and structural analysis through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Assignment | Notes |

| 232 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl isotopes). |

| 234 | [M+H]⁺ | Isotopic peak for one ³⁷Cl atom. |

| 236 | [M+H]⁺ | Isotopic peak for two ³⁷Cl atoms. |

| 168 | [M - SO₂]⁺ | Characteristic loss of sulfur dioxide from the molecular ion. |

| 216 | [M - NH₂]⁺ | Loss of the amino group. |

The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak, with expected M+2 and M+4 peaks.[1] A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1]

Molecular Structure and Crystallography

While specific single-crystal X-ray diffraction data for this compound is limited in the public domain, analysis of related thiophene sulfonamide structures provides insight into its expected molecular geometry.[1] The thiophene ring is expected to be essentially planar, maintaining its aromatic character.[1] The bond lengths within the heterocyclic ring are anticipated to be consistent with those of other thiophene derivatives, with typical C-S bond lengths ranging from 1.73-1.75 Å and C-C bond lengths approximately 1.35-1.40 Å.[1]

Biological Activity and Potential Applications

This compound is not merely a synthetic curiosity; it is a pharmacophore with demonstrated biological activity and serves as a key intermediate in drug synthesis. Its structural features are leveraged in several therapeutic areas.

4.1 Anticancer and Enzyme Inhibition Activity The compound has shown promising potential as an anticancer agent. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, with a reported gastrointestinal inhibitory concentration (GI50) of approximately 7.2 µM.[1][2] One of its primary mechanisms of action is believed to be the inhibition of carbonic anhydrase enzymes, a target implicated in several pathologies, including cancer.[2]

4.2 Role as a Synthetic Precursor Beyond its intrinsic activity, this compound is a crucial building block for more complex pharmaceutical agents. Notably, it is a precursor in the synthesis of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[5]

Experimental Protocols

This section provides a generalized protocol for the synthesis of this compound based on established chemical transformations.

5.1 Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride (Intermediate)

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add 2,5-dichlorothiophene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining a low temperature. Thionyl chloride may be used as a co-reagent.[2][5]

-

Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC).

-

Work-up: Carefully quench the reaction mixture, typically with ice water. The product can then be extracted using a suitable organic solvent.

-

Purification: The crude sulfonyl chloride is purified, for example, by distillation under reduced pressure or crystallization.

5.2 Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the purified 2,5-dichlorothiophene-3-sulfonyl chloride in a suitable solvent.

-

Reagent Addition: Cool the solution and add an excess of an ammonia source, such as concentrated aqueous ammonia or ammonium chloride, while stirring vigorously.[2]

-

Reaction: Continue stirring until the conversion is complete. The reaction progress can be monitored by TLC.

-

Isolation: The solid product that precipitates is collected by filtration.

-

Purification: The crude sulfonamide is washed with water to remove any inorganic salts and then purified by recrystallization from an appropriate solvent system to yield the final product with high purity.[3]

References

Spectroscopic and Synthetic Overview of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental NMR data for 2,5-Dichlorothiophene-3-sulfonamide, the following tables present predicted chemical shifts (δ) based on established principles of NMR spectroscopy and analysis of similar structures. These values should be considered as estimates pending experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (Thiophene ring) | 7.0 - 7.5 | Singlet | 1H |

| -SO₂NH₂ (Sulfonamide) | 5.0 - 7.0 (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 135 |

| C-3 | 135 - 145 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis and NMR spectroscopic analysis of this compound. This protocol is based on standard laboratory procedures for the synthesis of related thiophene sulfonamides.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the sulfonation of 2,5-dichlorothiophene followed by amidation.

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonium hydroxide (28-30%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Sulfonylation: In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with 2,5-dichlorothiophene and cooled in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Thionyl chloride is then added, and the mixture is heated to reflux for 1-2 hours to convert the sulfonic acid to the sulfonyl chloride.

-

Work-up and Isolation of Sulfonyl Chloride: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,5-dichlorothiophene-3-sulfonyl chloride.

-

Amidation: The crude 2,5-dichlorothiophene-3-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and cooled in an ice bath. Concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Final Work-up and Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64

-

Spectral Width: 10-15 ppm

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 200-250 ppm

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,5-Dichlorothiophene-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 2,5-Dichlorothiophene-3-sulfonamide. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established fragmentation principles of aromatic sulfonamides, thiophene derivatives, and chlorinated compounds to construct a predictive analysis of its behavior under mass spectrometric conditions. This document is intended to serve as a foundational resource for researchers in drug discovery, synthesis, and quality control who utilize mass spectrometry for the structural elucidation and characterization of novel sulfonamide-based compounds.

Predicted Core Fragmentation Pathways

The fragmentation of this compound is expected to be governed by the lability of the sulfonamide group, the stability of the dichlorinated thiophene ring, and the influence of the electronegative chlorine atoms. The primary fragmentation events are likely to involve the loss of the sulfonyl group, cleavage of the S-N bond, and subsequent fragmentation of the heterocyclic ring.

A key fragmentation pathway observed for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a process that can be facilitated by intramolecular rearrangement.[1][2] Electron-withdrawing substituents, such as the chlorine atoms on the thiophene ring, are known to promote this SO₂ loss.[1] Furthermore, the cleavage of the sulfonamide bond is a characteristic fragmentation for this class of compounds.[3]

The fragmentation of the thiophene ring itself is another expected pathway. Thiophene and its derivatives are known to undergo well-defined fragmentation upon electron impact, often resulting in the formation of stable carbocations.[4] The presence of two chlorine atoms will significantly influence the fragmentation pattern, both by directing cleavage and by providing a characteristic isotopic signature.

Tabular Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The molecular weight of the parent compound is 248.09 g/mol (for ³⁵Cl isotopes).

| m/z (³⁵Cl) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 247/249/251 | [M-H]⁻ | H | Deprotonation (Negative Ion Mode) |

| 249/251/253 | [M+H]⁺ | - | Protonation (Positive Ion Mode) |

| 184/186/188 | [M-SO₂]⁺ | SO₂ | Loss of sulfur dioxide |

| 169/171 | [C₄HCl₂S]⁺ | SO₂NH₂ | Cleavage of the C-S bond |

| 150/152 | [C₄Cl₂S]⁺ | H, SO₂NH₂ | Cleavage of C-S and loss of H |

| 115 | [C₄H₂S]⁺ | 2Cl, SO₂NH₂ | Loss of both chlorine atoms and sulfonamide group |

| 80 | [SO₂NH₂]⁺ | C₄HCl₂S | Cleavage of the C-S bond |

Experimental Protocols: A General Approach

While specific protocols for this compound are not available, the following represents a standard methodology for the analysis of sulfonamide compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a solid-phase extraction (SPE) cleanup is recommended.[5][6] Use a polymeric reversed-phase SPE cartridge.

-

Condition the cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

3.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Scan Mode: Full scan (to identify the precursor ion) and product ion scan (to obtain the fragmentation pattern).

-

Collision Gas: Argon.

-

Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain the desired fragmentation.

-

Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.

-

Visualizing the Fragmentation Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow for the analysis.

Caption: Predicted major fragmentation pathways of protonated this compound.

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

References

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hpst.cz [hpst.cz]

- 6. molnar-institute.com [molnar-institute.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Crystal Structure and Properties of 2,5-Dichlorothiophene-3-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 2,5-Dichlorothiophene-3-sulfonamide. The document details its physicochemical characteristics, explores its potential crystal structure through analysis of related compounds, outlines detailed experimental protocols for its synthesis, and discusses its mechanisms of action as a potential therapeutic agent.

Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the sulfonamide class of molecules.[1] Its structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonamide group, makes it a molecule of interest for medicinal chemistry and materials science.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [1] |

| CAS Number | 53595-68-9 | [2][3] |

| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][3] |

| Molecular Weight | 232.11 g/mol | [1][3] |

| Melting Point | 131-135 °C | [1][3] |

| Boiling Point (Predicted) | 386.6 ± 52.0 °C | [3] |

| Density (Predicted) | 1.761 ± 0.06 g/cm³ | [3] |

| InChI Key | BUQKISCVZMIFEF-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(SC(=C1S(=O)(=O)N)Cl)Cl | [1] |

Crystal Structure Analysis

As of the latest available data, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. However, analysis of closely related structures containing the 2,5-dichlorothiophene moiety provides valuable insights into the expected molecular geometry and intermolecular interactions.

Crystal structure analyses of similar compounds reveal that the thiophene ring generally maintains a high degree of planarity.[1] The C-S bond lengths within the thiophene ring are typically in the range of 1.73-1.75 Å, and the C-C bond lengths are approximately 1.35-1.40 Å, consistent with its aromatic character.[1] In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds involving the sulfonamide group's hydrogen atoms and oxygen atoms, a common feature for sulfonamide compounds that contributes to their relatively high melting points.[1]

To provide a quantitative example, the crystallographic data for a related compound, (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, is presented below. This illustrates the typical crystallographic parameters for a molecule containing the 2,5-dichlorothiophene unit.

| Crystallographic Parameter | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one |

| Chemical Formula | C₁₃H₇Cl₃OS |

| Formula Weight | 317.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9248 (7) |

| b (Å) | 25.531 (4) |

| c (Å) | 12.678 (2) |

| β (°) | 93.300 (7) |

| Volume (ų) | 1268.0 (4) |

| Z | 4 |

| Reference | [4] |

In this related structure, molecules are linked by van der Waals forces and face-to-face π-stacking interactions between the thiophene and benzene rings.[4] A similar packing arrangement, dominated by hydrogen bonding and π-stacking, would be expected for this compound.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis is typically achieved through a two-step process involving the sulfonation of 2,5-dichlorothiophene followed by amination.[2]

Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, place 2,5-dichlorothiophene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the product, 2,5-dichlorothiophene-3-sulfonyl chloride, under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable flask, dissolve the dried 2,5-dichlorothiophene-3-sulfonyl chloride in a solvent such as acetone or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath. Add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.

-

Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

Isolation: Pour the reaction mixture into water to precipitate the product fully. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Sulfonamides are a well-established class of compounds with a wide range of pharmacological activities.[5] this compound has been investigated for its potential as a carbonic anhydrase inhibitor and as an anticancer agent.

4.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] Sulfonamides are classic inhibitors of CAs. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and thereby blocking the catalytic activity.[6][8]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

4.2. Anticancer Activity and Caspase-3 Interaction

Studies have indicated that this compound possesses anticancer properties.[1] While the exact mechanism is not fully elucidated, one potential pathway involves the modulation of apoptosis. A key executioner enzyme in apoptosis is Caspase-3.[9] Activation of Caspase-3 leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death.[9][10]

Recent research has also uncovered a role for Caspase-3 in a different form of programmed cell death called pyroptosis.[11] In cells expressing the protein Gasdermin E (GSDME), activated Caspase-3 can cleave GSDME.[11][12] This cleavage releases an N-terminal fragment that forms pores in the cell membrane, leading to cell swelling and lysis, characteristic of pyroptosis.[9][11] Therefore, a compound that activates Caspase-3 could potentially induce either apoptosis or pyroptosis, depending on the GSDME expression status of the cancer cells.

Caption: Potential anticancer signaling pathways modulated by Caspase-3 activation.

| Biological Activity Data | |

| Anticancer Activity | Reported Gastrointestinal Inhibitory Concentration (GI50) of approximately 7.2 µM[1] |

| Mechanism of Action | Carbonic Anhydrase Inhibitor, potential Caspase-3 activator[1][2] |

Conclusion

This compound is a versatile molecule with significant potential in drug development. While its definitive crystal structure remains to be elucidated, analysis of related compounds provides a solid foundation for understanding its structural characteristics. Its roles as a carbonic anhydrase inhibitor and a potential modulator of cell death pathways like apoptosis and pyroptosis highlight its promise as a scaffold for designing novel therapeutic agents. The experimental protocols provided herein offer a clear pathway for its synthesis and further investigation by the scientific community.

References

- 1. Buy this compound | 53595-68-9 [smolecule.com]

- 2. This compound | 53595-68-9 | Benchchem [benchchem.com]

- 3. 53595-68-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemotherapy drugs induce pyroptosis through caspase-3 cleavage of a gasdermin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,5-Dichlorothiophene-3-sulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dichlorothiophene-3-sulfonamide in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a sulfonamide derivative with a molecular formula of C₄H₃Cl₂NO₂S₂ and a molecular weight of approximately 232.11 g/mol .[1] Its structure, featuring a chlorinated thiophene ring and a sulfonamide group, imparts a balance of hydrophobic and hydrophilic properties that govern its solubility in different solvent systems.[1] Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and purification to its potential development as a therapeutic agent, particularly in the context of its noted anticancer properties.[1]

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics allow for a qualitative assessment of its expected solubility in common organic solvents. The polar sulfonamide group suggests solubility in polar solvents, while the non-polar dichlorothiophene ring indicates an affinity for less polar environments.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating both the polar sulfonamide group and the aromatic thiophene ring.[1] |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group in alcohols can participate in hydrogen bonding with the sulfonamide group, facilitating dissolution. |

| Ketones | Acetone | Moderate | Ketones have intermediate polarity and can interact favorably with the solute. |

| Non-Polar | Hexane, Petroleum Ether | Poor | The significant polarity of the sulfonamide group limits its solubility in non-polar hydrocarbon solvents.[1] |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol outlines the general procedure for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of sulfonamides.

References

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonamide: Physical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2,5-Dichlorothiophene-3-sulfonamide (CAS No. 53595-68-9). This molecule is of growing interest in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

This compound is a crystalline solid with the molecular formula C₄H₃Cl₂NO₂S₂.[1] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 232.11 g/mol | [1][2] |

| Melting Point | 131-135 °C | [1][2] |

| Boiling Point | 386.6 ± 52.0 °C (Predicted) | [1] |

| Appearance | Crystalline solid | |

| CAS Number | 53595-68-9 | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point of 131 °C, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point (Predicted)

The boiling point of this compound is predicted to be high, suggesting that decomposition may occur at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. A common method for determining the boiling point of a small quantity of a high-boiling organic compound is the Thiele tube method under reduced pressure.

Protocol (Conceptual for Reduced Pressure):

-

Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling heating oil. The Thiele tube is connected to a vacuum source with a manometer to measure the pressure.

-

Heating: The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Observation: The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at the measured pressure. This value can then be extrapolated to atmospheric pressure using a nomograph if the compound is stable enough.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 2,5-dichlorothiophene.[1][3]

Step 1: Sulfonylation of 2,5-Dichlorothiophene

2,5-Dichlorothiophene is reacted with chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride. This is an electrophilic aromatic substitution reaction.

Step 2: Amination of 2,5-Dichlorothiophene-3-sulfonyl chloride

The resulting sulfonyl chloride is then treated with ammonia to form the final product, this compound.

Potential Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an anticancer agent.[3][4] Its mechanism of action is believed to be multifactorial, potentially involving the inhibition of carbonic anhydrase and the induction of apoptosis through the caspase-3 pathway.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a crucial role in pH regulation.[5] Tumor cells often overexpress certain CA isoforms, such as CAIX, to maintain a favorable pH for growth and proliferation in the acidic tumor microenvironment.[6] Sulfonamides are a well-known class of CA inhibitors.[5] By inhibiting CAIX, this compound may disrupt pH homeostasis in cancer cells, leading to cellular stress and death.[6]

Caspase-3 Mediated Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] Its activation triggers a cascade of events leading to programmed cell death. Some anticancer agents exert their effects by inducing apoptosis through the activation of caspases. Molecular docking studies suggest that this compound may interact with and potentially activate the caspase-3 signaling pathway, leading to apoptosis in cancer cells.[4]

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Buy this compound | 53595-68-9 [smolecule.com]

- 2. 2,5-二氯噻吩-3-磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 53595-68-9 | Benchchem [benchchem.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

Spectroscopic Data Interpretation of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,5-dichlorothiophene-3-sulfonamide, a heterocyclic aromatic compound with potential applications in medicinal chemistry.[1][2] The interpretation of its spectral data is crucial for confirming its molecular structure and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | Thiophene ring proton (H-4) |

| ~5.0 - 7.0 | Broad Singlet | 2H | Sulfonamide protons (-SO₂NH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 130-140 | Carbon bearing the sulfonamide group (C-3) |

| 125-135 | CH carbon (C-4) |

| 120-130 | Chlorinated carbons (C-2, C-5) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, two bands | N-H stretching vibrations (asymmetric and symmetric) of the primary sulfonamide |

| 1344–1317 | Strong | Asymmetric SO₂ stretching |

| 1187–1147 | Strong | Symmetric SO₂ stretching |

| 924–906 | Medium | S-N stretching |

| ~1600-1400 | Medium-Weak | C=C stretching vibrations in the aromatic ring |

Note: The IR data is based on typical ranges for sulfonamides and thiophene derivatives.[1][4][5]

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Relative Intensity | Assignment |

| 232 | 100% | [M+H]⁺ (Molecular ion with ³⁵Cl) |

| 234 | ~65% | [M+2]⁺ (Isotopic peak for one ³⁷Cl) |

| 236 | ~10% | [M+4]⁺ (Isotopic peak for two ³⁷Cl) |

| 216 | 20-30% | [M-NH₂]⁺ |

| 168 | 30-40% | [M-SO₂]⁺ |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.[1][6][7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9] The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to a depth of about 4 cm.[9]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DPX-400. For ¹H NMR, the internal standard is typically tetramethylsilane (TMS) at δ 0.00 ppm. For ¹³C NMR, the solvent peak is often used as a reference (e.g., CDCl₃ at δ 77.2 ppm).[10] Standard pulse sequences are used for data acquisition.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[11] The mixture is then compressed under high pressure in a die to form a transparent pellet.[11]

-

Sample Preparation (Thin Solid Film Method): The solid sample is dissolved in a volatile solvent like methylene chloride.[12] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[12][13]

-

Data Acquisition: The prepared sample (pellet or film) is placed in the sample holder of an FTIR spectrometer.[12] The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[5]

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[14]

-

Data Acquisition: The analysis is typically performed using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron ionization (EI) source to observe fragmentation patterns.[14] The sample solution is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[14] The mass spectrum is recorded over a suitable m/z range (e.g., 40-500).[14]

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. smolecule.com [smolecule.com]

- 2. This compound | 53595-68-9 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. repositorio.uam.es [repositorio.uam.es]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,5-Dichlorothiophene-3-sulfonamide, a key building block in the development of novel organic compounds, particularly in the pharmaceutical industry. The unique structural features of this compound, including a reactive sulfonamide group and a dichlorinated thiophene ring, offer multiple avenues for chemical modification, making it a valuable scaffold for creating diverse molecular architectures with potential biological activity.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its molecular structure provides a unique combination of reactive sites, enabling a wide range of chemical transformations. The sulfonamide moiety can be readily N-functionalized, while the chlorine atoms on the thiophene ring can participate in various coupling and substitution reactions. This dual reactivity makes it an ideal starting material for the synthesis of complex molecules, including pharmaceutically active compounds such as the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.

Key Synthetic Applications

The primary application of this compound lies in its use as a precursor to a variety of N-substituted sulfonamides and other functionalized thiophene derivatives. The following sections detail some of the key synthetic transformations.

Synthesis of N-Substituted 2,5-Dichlorothiophene-3-sulfonamides

The reaction of the precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, with various primary and secondary amines is a fundamental transformation that allows for the introduction of a wide range of substituents at the nitrogen atom of the sulfonamide group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme:

Synthetic Routes to 2,5-Dichlorothiophene-3-sulfonamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dichlorothiophene-3-sulfonamide and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including carbonic anhydrase inhibitors and anticancer drugs. The primary synthetic strategy involves a two-step process: the chlorosulfonation of 2,5-dichlorothiophene to form the key intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, followed by amination to yield the parent sulfonamide or its N-substituted derivatives. This guide presents detailed methodologies, tabulated quantitative data for key reaction steps, and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while often improving pharmacokinetic properties.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamides have demonstrated a wide range of biological activities.[1][2] Specifically, the this compound core has emerged as a valuable pharmacophore for the design of potent enzyme inhibitors and anticancer agents.[3][4]

The synthesis of these compounds is primarily achieved through the electrophilic substitution of 2,5-dichlorothiophene. The key intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, is a versatile precursor for a library of sulfonamide derivatives. This document outlines the optimized procedures for the preparation of this intermediate and its subsequent conversion to the parent this compound and its N-substituted analogs.

Synthetic Workflow

The overall synthetic strategy is a two-step process. The first step is the chlorosulfonation of the starting material, 2,5-dichlorothiophene. The resulting sulfonyl chloride is then reacted with an amine source in the second step to generate the final sulfonamide product.

Data Presentation

The following tables summarize the key reactants, reaction conditions, and expected outcomes for the synthesis of this compound and a representative N-substituted derivative.

Table 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,5-Dichlorothiophene | Chlorosulfonic acid | None | 0 to rt | 2 | ~90 |

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 2,5-Dichlorothiophene-3-sulfonyl chloride | Ammonium hydroxide (25%) | Dichloromethane | 0 to rt | 3 | >85 | 131-135 | [5] |

Table 3: Synthesis of N-substituted this compound Derivatives (General)

| Reactant 1 | Reactant 2 (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,5-Dichlorothiophene-3-sulfonyl chloride | Primary/Secondary Amine | Dichloromethane or THF | Pyridine or Triethylamine | 0 to rt | 2-6 | Variable |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL) with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,5-dichlorothiophene.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,5-dichlorothiophene-3-sulfonyl chloride as a solid.

Protocol 2: Synthesis of this compound

Materials:

-

2,5-Dichlorothiophene-3-sulfonyl chloride

-

Ammonium hydroxide solution (25-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid

-

Buchner funnel and filter paper

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add an excess of cold ammonium hydroxide solution dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Separate the organic layer and wash it with deionized water and then with 1 M hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[5]

Protocol 3: General Procedure for the Synthesis of N-substituted this compound Derivatives

Materials:

-

2,5-Dichlorothiophene-3-sulfonyl chloride

-

A primary or secondary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Pyridine or triethylamine

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer and a nitrogen inlet

-

Ice bath

Procedure:

-

To a solution of the desired primary or secondary amine (1.1 equivalents) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF at 0°C under a nitrogen atmosphere, add a solution of 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted this compound derivative.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Many this compound derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6][7] The sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[8]

Conclusion

The synthetic routes described in this document provide a reliable and versatile platform for the generation of a diverse library of this compound derivatives. The straightforward two-step synthesis allows for the facile introduction of various substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships for different biological targets. The provided protocols are intended to serve as a practical guide for researchers in academic and industrial settings engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

References

- 1. Buy this compound | 53595-68-9 [smolecule.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2,5-Dichlorothiophene-3-sulfonamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene-3-sulfonamide is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique chemical structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonamide group, serves as a valuable scaffold for the design and synthesis of various biologically active molecules.[1][2] The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[3][4] The thiophene ring, a bioisostere of the benzene ring, is also a common moiety in many FDA-approved drugs.[2] This document provides detailed application notes and experimental protocols related to the use of this compound in medicinal chemistry.

Application Notes

Anticancer Activity

This compound has demonstrated notable in vitro anticancer properties.[1][2] Studies have revealed its cytotoxic effects against various human cancer cell lines, positioning it as a promising lead compound for the development of novel anticancer agents.[2] The mechanism of its anticancer action is thought to involve the induction of apoptosis, potentially through interaction with key proteins in the apoptotic pathway, such as Caspase-3.[1]

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 7.2 ± 1.12 | [2] |

| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 | [2] |

| MCF-7 | Breast Cancer | 7.13 ± 0.13 | [2] |

Carbonic Anhydrase Inhibition

The sulfonamide moiety in this compound makes it a potential inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[2][3] CAs are established drug targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[4] Thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase I and II isoenzymes.[5] While specific inhibition data for the parent compound is not extensively detailed in the provided results, its derivatives are actively studied for this purpose.

Key Intermediate in Drug Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of more complex pharmaceutical compounds.[1] A prominent example is its role in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class used for treating pain and inflammation.[6] The synthesis of Lornoxicam involves the chemical modification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2,5-dichlorothiophene.

Materials:

-

2,5-Dichlorothiophene

-

Chlorosulfonic acid

-

Ammonium chloride

-

Appropriate solvents (e.g., chloroform)

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

In a reaction vessel, carefully add 2,5-dichlorothiophene to an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) with constant stirring. This reaction forms the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride.[1][2]

-

After the initial reaction is complete, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The sulfonyl chloride intermediate is then extracted with a suitable organic solvent, such as chloroform.

-

The organic layer is separated, washed, and dried.

-

The 2,5-dichlorothiophene-3-sulfonyl chloride is then reacted with aqueous ammonia or ammonium chloride to yield this compound.[1][2]

-

The final product can be purified by recrystallization from an appropriate solvent.

Synthetic pathway of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic activity of this compound against a cancer cell line like HeLa.[7][8]

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

References

- 1. This compound | 53595-68-9 | Benchchem [benchchem.com]

- 2. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of lornoxicam impurity - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]

- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of 2,5-Dichlorothiophene-3-sulfonamide in Anticancer Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning 2,5-Dichlorothiophene-3-sulfonamide, a key heterocyclic compound in the development of novel anticancer agents. The notes cover its direct cytotoxic effects and its role as a scaffold for targeted enzyme inhibitors. The protocols offer step-by-step guidance for its synthesis and biological evaluation.

Application Note 1: Direct Cytotoxic Activity of this compound

This compound has demonstrated notable potential as a direct-acting anticancer agent.[1][2] Its unique structure, featuring a thiophene ring with chlorine substitutions, is believed to enhance its potency against certain cancer cell lines.[1]

Mechanism of Action

The anticancer effects of this compound are multifaceted. Computational and in-vitro studies suggest that its mechanism involves interaction with critical biomolecules to induce cell death. Molecular docking studies indicate that the compound can bind to DNA, with a preference for the minor groove, a mechanism crucial to the function of many essential anticancer drugs.[2] Furthermore, the compound is hypothesized to interact with key proteins in the apoptosis pathway, such as Caspase-3, by forming hydrogen bonds and hydrophobic interactions with key residues.[1][3] This interaction can trigger the apoptotic cascade, leading to programmed cell death in cancer cells.

References

Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonamide in Antituberculosis Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2,5-Dichlorothiophene-3-sulfonamide as a lead compound in the development of novel antituberculosis drugs. The primary mechanism of action for sulfonamides against Mycobacterium tuberculosis (Mtb) involves the inhibition of β-carbonic anhydrases, which are crucial for the pathogen's survival. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established signaling pathways for this class of compounds and provides detailed protocols for its synthesis and evaluation.

Mechanism of Action: Inhibition of β-Carbonic Anhydrase

Mycobacterium tuberculosis expresses three β-carbonic anhydrases (MtCA 1, MtCA 2, and MtCA 3) that are essential for its physiological processes, including pH regulation and carbon dioxide metabolism. Sulfonamides, including thiophene-based derivatives, act as inhibitors of these enzymes. The sulfonamide group coordinates with the zinc ion in the active site of the carbonic anhydrase, preventing the hydration of carbon dioxide to bicarbonate. This disruption of cellular processes can inhibit the growth of the mycobacterium.

Application Notes and Protocols for Functionalization Reactions of 2,5-Dichlorothiophene-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of the thiophene ring in 2,5-Dichlorothiophene-3-sulfonamide. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, as well as strategies for C-H functionalization, enabling the synthesis of a diverse range of novel derivatives.

Introduction

This compound is a key synthetic intermediate possessing multiple reactive sites that allow for selective chemical modifications. The two chlorine atoms at the C2 and C5 positions of the thiophene ring are susceptible to substitution via cross-coupling reactions, while the C4-H bond presents an opportunity for direct functionalization. The sulfonamide moiety can act as a directing group, influencing the regioselectivity of these transformations. This document outlines key synthetic strategies to exploit these reactive sites for the development of new chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions primarily target the substitution of the chlorine atoms. Due to the higher reactivity of the chlorine atom at the C2 position, regioselective functionalization is often achievable under carefully controlled conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiophene ring and a variety of aryl or heteroaryl groups using boronic acids or their esters as coupling partners.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 10 | 78 |

| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 75 |

Note: The data presented are representative and based on typical conditions for Suzuki-Miyaura couplings of chloro-heterocycles. Actual yields may vary depending on the specific substrate and reaction conditions.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-phenylthiophene-3-sulfonamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines to the thiophene ring.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |

| 4 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 80 | 20 | 79 |

Note: The data presented are representative and based on typical conditions for Buchwald-Hartwig aminations of chloro-heterocycles. Actual yields may vary depending on the specific amine and reaction conditions.

-

Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, for example, Xantphos (0.04 mmol, 4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and morpholine (1.1 mmol, 1.1 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL).

-

Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-2-(morpholino)thiophene-3-sulfonamide.

C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the thiophene ring. The sulfonamide group at the C3 position can act as a directing group, potentially facilitating the selective functionalization of the C4-H bond.